2-Chloro-3-chloromethyl-6-ethylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-6-ethylquinoline typically involves the chlorination of 6-ethylquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle chlorination reactions and the associated safety protocols .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-chloromethyl-6-ethylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of different quinoline-based compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are useful in further chemical synthesis and research .
Scientific Research Applications
2-Chloro-3-chloromethyl-6-ethylquinoline is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-6-ethylquinoline involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylquinoline
- 6-Ethylquinoline
- 3-Chloromethylquinoline
Uniqueness
2-Chloro-3-chloromethyl-6-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications .
Properties
CAS No. |
948290-97-9 |
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Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-6-ethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h3-6H,2,7H2,1H3 |
InChI Key |
ZQGDKQKWPRKHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |
Origin of Product |
United States |
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